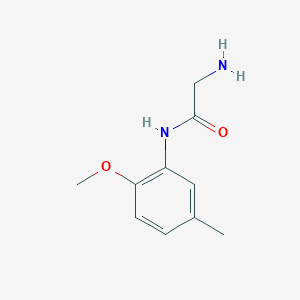

N-(2-methoxy-5-methylphenyl)glycinamide

説明

科学的研究の応用

Synthetic Chemistry Applications

- Synthesis of Tetrahydroisoquinolines : "N-(2-methoxy-5-methylphenyl)glycinamide" and its derivatives have been utilized in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showing potential in streamlining the production of complex organic structures. The methodology involved benzylation and addition of arylmagnesium halide, followed by reduction and acid-promoted cyclization processes, offering a convenient approach to synthesizing N-phenylsulfonyl protected 4-aryl-tetrahydroisoquinolines (Kommidi, Balasubramaniam, & Aidhen, 2010).

Pharmaceutical Development

Osteoclastogenesis Inhibition : Research on derivatives closely related to "this compound" highlighted their potential in inhibiting osteoclast differentiation, which is crucial for developing treatments for conditions like osteoporosis. PMSA derivatives, for instance, were found to inhibit signaling pathways involved in osteoclast differentiation, showcasing a potential therapeutic avenue for postmenopausal osteoporosis treatment (Cho et al., 2020).

Hypoglycemic Activity : Another study focused on the synthesis and evaluation of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, a derivative designed to prolong half-life while maintaining hypoglycemic activity. This compound's optimal synthesis method was identified, and its prolonged half-life underpins its utility in managing hypoglycemic conditions (Wei Qun-chao, 2013).

Material Science

- Thermoresponsive Hydrogels : Poly(N-acryloyl glycinamide), a polymer related to "this compound," has been utilized to form gel-sol thermoresponsive systems. These systems exhibit a transition temperature slightly above body temperature, presenting a novel approach for loco-regional sustained drug delivery. The versatility of this application was demonstrated through formulations with various model compounds, showing potential for delivering neutral or ionic drugs soluble in aqueous media (Boustta, Colombo, Lenglet, Poujol, & Vert, 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s worth noting that compounds with a similar 2-aminothiazole scaffold have been found to decrease drug resistance and reduce unpleasant side effects .

Biochemical Pathways

2-aminothiazole derivatives, which share a similar structure, have been found to affect a broad range of biochemical pathways, exhibiting antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

特性

IUPAC Name |

2-amino-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFLDWOWAGQZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

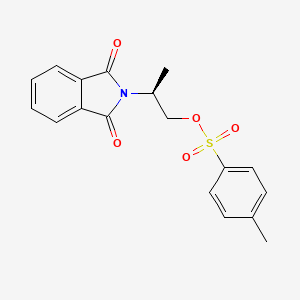

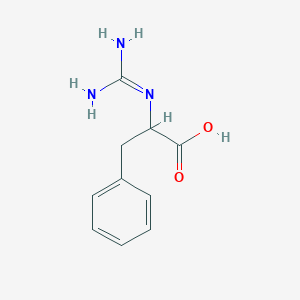

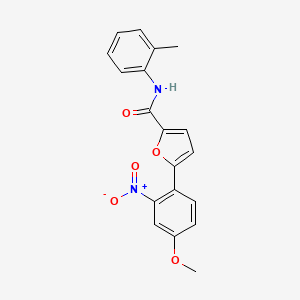

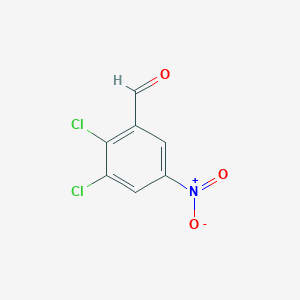

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294528.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294537.png)

![1-(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3294554.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294557.png)

![Methyl 1-((4-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3294564.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3294614.png)